3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1221721-86-3
VCID: VC4136249
InChI: InChI=1S/C19H22BrN3O2/c1-12-10-23(11-13(2)25-12)18-8-7-15(9-21-18)22-19(24)16-5-4-6-17(20)14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)/t12-,13+
SMILES: CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C
Molecular Formula: C19H22BrN3O2
Molecular Weight: 404.308

3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide

CAS No.: 1221721-86-3

Cat. No.: VC4136249

Molecular Formula: C19H22BrN3O2

Molecular Weight: 404.308

* For research use only. Not for human or veterinary use.

3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide - 1221721-86-3

Specification

CAS No. 1221721-86-3
Molecular Formula C19H22BrN3O2
Molecular Weight 404.308
IUPAC Name 3-bromo-N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methylbenzamide
Standard InChI InChI=1S/C19H22BrN3O2/c1-12-10-23(11-13(2)25-12)18-8-7-15(9-21-18)22-19(24)16-5-4-6-17(20)14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)/t12-,13+
Standard InChI Key NQIQOMSWGCVUMO-BETUJISGSA-N
SMILES CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methylbenzamide, reflects its intricate structure . Key features include:

  • A benzamide core with a bromine substituent at the 3-position and a methyl group at the 2-position.

  • A pyridine ring linked to the benzamide via an amide bond.

  • A (2R,6S)-2,6-dimethylmorpholino group attached to the pyridine’s 6-position, introducing stereochemical complexity.

The stereochemistry of the morpholino group is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. The compound’s SMILES notation, CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=C(C)C=CC=C3Br, and InChIKey NQIQOMSWGCVUMO-BETUJISGSA-N , provide unambiguous representations of its connectivity and configuration.

Physicochemical Properties

PropertyValueSource
Molecular Weight404.308 g/mol
Purity≥95%
Storage ConditionsCool, dry environment
SolubilityLikely soluble in DMSO, methanol

The compound’s bromine atom contributes to its relatively high molecular weight and may enhance lipophilicity, influencing its pharmacokinetic behavior.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 3-Bromo-N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide typically employs a Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that couples aryl halides with boronic acids . A proposed pathway involves:

  • Preparation of the pyridine-morpholino intermediate: The (2R,6S)-2,6-dimethylmorpholino group is introduced to a pyridine derivative through nucleophilic substitution or reductive amination.

  • Amide bond formation: The pyridine-morpholino intermediate is coupled with 3-bromo-2-methylbenzoic acid using carbodiimide-based coupling reagents.

  • Purification: Chromatographic techniques isolate the desired stereoisomer .

Industrial-scale synthesis, as described by SageChem and Aaron Chemicals, emphasizes rigorous quality control, including HPLC and NMR validation .

Stereochemical Considerations

The (2R,6S) configuration of the morpholino group necessitates asymmetric synthesis or chiral resolution techniques. Enzymatic methods or chiral auxiliaries may be employed to achieve high enantiomeric excess .

HazardGHS CategoryPrecautionary Measures
Acute oral toxicity (H302)4Avoid ingestion
Skin irritation (H315)2Wear protective gloves
Serious eye irritation (H319)2AUse eye protection
Respiratory tract irritation (H335)3Use in well-ventilated areas

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR validate structure and purity .

  • Mass Spectrometry: High-resolution MS confirms molecular weight .

  • X-ray Crystallography: Determines absolute stereochemistry.

Chromatographic Techniques

MethodConditionsPurpose
HPLCC18 column, acetonitrile/waterPurity assessment
Chiral HPLCPolysaccharide columnEnantiomeric excess analysis

Comparative Analysis with Structural Analogs

Sonidegib (Erismodegib)

While Sonidegib (CAS 956697-53-3) shares a morpholino-pyridine scaffold, it incorporates a trifluoromethoxy group and targets the Smoothened receptor . Key differences include:

Feature3-Bromo-N-(6-((2R,6S)-...)Sonidegib
Molecular Weight404.308 g/mol485.19 g/mol
TargetUndeterminedSmoothened receptor
Therapeutic AreaResearch chemicalBasal cell carcinoma

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